ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-methyl-1,3-thiazole-5-carboxylate moiety. This compound is structurally related to screening agents in drug discovery, as evidenced by analogs cataloged in chemical libraries (e.g., ChemDiv screening compound 6391-0273) . Crystallographic characterization of similar compounds (e.g., isostructural thiazole derivatives) suggests that structural determination tools like SHELX programs are critical for resolving its conformation .
Properties
Molecular Formula |
C24H17FN2O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17FN2O5S/c1-3-31-23(30)21-12(2)26-24(33-21)27-18(13-8-4-6-10-15(13)25)17-19(28)14-9-5-7-11-16(14)32-20(17)22(27)29/h4-11,18H,3H2,1-2H3 |
InChI Key |
FAIAMFKXCWWEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. One common method starts with the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the desired compound by heating in acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could result in a more reduced form.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to modify its properties or synthesize derivatives with specific functionalities.
Example Transformations
- Oxidation : May yield more oxidized forms useful in medicinal chemistry.
- Reduction : Could lead to derivatives with enhanced biological activity.
Biology
In biological studies, ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is utilized to investigate enzyme interactions and protein binding . Its interaction with biological targets can elucidate mechanisms of action that are crucial for therapeutic development.
Case Study: Enzyme Interaction
Research demonstrates that this compound can modulate enzyme activity, impacting metabolic pathways relevant to disease states.
Medicine
The compound holds promise as a drug candidate for various diseases due to its biological activity. Preliminary studies suggest potential therapeutic effects against conditions such as cancer and inflammation.
Therapeutic Potential
- Anticancer Activity : Initial screenings indicate that it may inhibit tumor growth.
- Anti-inflammatory Effects : Studies show it could reduce markers of inflammation in vitro.
Industry
In industrial applications, this compound can be explored for developing new materials with specific properties. Its unique structural features may lead to innovations in fields such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analog is ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate (ChemDiv 6391-0273) . Key differences include:
- Substituent position and electronic effects: The 2-fluorophenyl group in the target compound vs. the 4-(dimethylamino)phenyl group in 6391-0273.
Crystallographic and Conformational Analysis
Compounds 4 and 5 () share a triclinic P 1 symmetry and feature two independent molecules per asymmetric unit. Despite differing substituents (chlorophenyl vs. fluorophenyl), their isostructural nature suggests minor substituent effects on crystallinity. However, the 2-fluorophenyl group in the target compound may induce distinct conformational preferences compared to para-substituted analogs .
Bioactivity and Similarity Indexing
- Tanimoto similarity analysis () highlights that structural analogs with >70% similarity often share bioactivity profiles. While the target compound lacks direct similarity data, its thiazole-carboxylate and fluorophenyl motifs are common in kinase inhibitors and epigenetic modulators.
- Bioactivity clustering () suggests that structurally related compounds cluster by mode of action. For example, fluorophenyl-thiazole derivatives may target enzymes like HDACs or kinases, analogous to SAHA-like compounds .
NMR and Electronic Environment Comparisons
NMR data () reveal that substituent changes (e.g., fluorine vs. dimethylamino) alter proton chemical shifts in specific regions (e.g., positions 29–36 and 39–44). Such shifts reflect electronic perturbations in the chromeno-pyrrol-dione core, which could influence binding or metabolic stability .
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
Table 2: Bioactivity Profile Correlations ()
| Structural Feature | Associated Bioactivity Cluster | Example Targets |
|---|---|---|
| Fluorophenyl-thiazole core | Kinase inhibition, epigenetic modulation | HDACs, MAP kinases |
| Chromeno-pyrrol-dione | DNA intercalation, topoisomerase inhibition | Topo II, G-quadruplex binding |
Biological Activity
Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H17FN2O5S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| InChI Key | FAIAMFKXCWWEOZ-UHFFFAOYSA-N |
The structure features a thiazole ring and a chromeno-pyrrole moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, pyrrole derivatives often exhibit enzyme inhibitory properties that can modulate biochemical pathways critical in disease processes .
- Receptor Binding : Interaction with receptors such as G-protein coupled receptors (GPCRs) could lead to alterations in signaling pathways. This is significant in developing drugs targeting neurological disorders or cancer .
- Antimicrobial Activity : Similar compounds have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the thiazole and pyrrole rings is crucial for this activity .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit substantial antimicrobial activities. For instance:
- Pyrrole Derivatives : Compounds containing the pyrrole moiety have been shown to possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/mL .
Anticancer Potential
Studies have suggested that this compound may exhibit anticancer properties by:
- Inducing apoptosis in cancer cells through the modulation of cell cycle regulators.
- Inhibiting tumor growth by targeting specific oncogenic pathways .
Case Studies
- Antibacterial Activity Study :
- Anticancer Research :
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
The compound can be synthesized via cyclization reactions, similar to methods used for structurally related chromeno-pyrrol derivatives. For example, base-assisted cyclization of precursors under controlled temperature (e.g., 60–80°C) in anhydrous solvents (e.g., DMF or THF) is a common approach. Key parameters include stoichiometric ratios of reactants, reaction time, and catalyst selection (e.g., K₂CO₃ or DBU). Yield optimization often requires iterative adjustments to these variables, guided by thin-layer chromatography (TLC) monitoring .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR, both ¹H and ¹³C) is critical for confirming the molecular structure, particularly the substitution patterns on the chromeno-pyrrol and thiazole moieties. Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak. Elemental analysis (CHNS) ensures purity and composition .
Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for higher yields?
DOE methods, such as factorial designs or response surface methodology, systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions with minimal experiments. For instance, a Central Composite Design (CCD) can model interactions between variables, reducing trial-and-error approaches and improving reproducibility .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and guide synthetic modifications?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, transition states, and electronic properties. Tools like Gaussian or ORCA simulate the compound’s reactivity, such as electrophilic/nucleophilic sites, aiding in rational design of derivatives. Integration with experimental data (e.g., ICReDD’s feedback loop) refines predictions and accelerates discovery .
Q. How should researchers resolve contradictions in experimental data (e.g., divergent spectroscopic results)?
Contradictions may arise from impurities, solvent effects, or instrumentation variability. Cross-validation using multiple techniques (e.g., NMR with HSQC/HMBC for ambiguous peaks, X-ray crystallography for absolute configuration) is essential. Repetition under standardized conditions and peer validation (e.g., inter-lab comparisons) mitigate discrepancies .
Q. What methodologies are recommended for studying degradation pathways under varying environmental conditions?
Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with HPLC or LC-MS track degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while computational tools like molecular dynamics simulate degradation mechanisms (e.g., hydrolysis of ester groups) .
Q. How can solubility challenges in formulation be addressed methodologically?
Co-solvency (e.g., PEG-400/water mixtures), nanoformulation (e.g., liposomes), or salt formation (e.g., sodium carboxylate derivatives) enhance solubility. DOE optimizes these strategies by correlating solvent polarity, particle size, and bioavailability. Membrane separation technologies (e.g., ultrafiltration) purify lab-scale formulations .
Q. What advanced reactor designs improve scalability of heterogeneous reactions involving this compound?
Continuous-flow reactors with immobilized catalysts enhance mass transfer and reduce side reactions in multi-phase systems. Computational fluid dynamics (CFD) models flow patterns and mixing efficiency, while in-line analytics (e.g., Raman spectroscopy) enable real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
